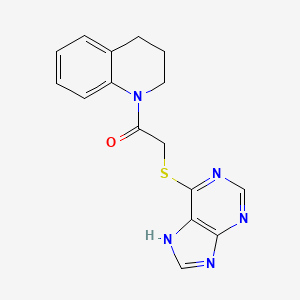![molecular formula C17H17ClN8 B12244486 5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12244486.png)
5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the chloro group is introduced via chlorination reactions.
Attachment of the piperazine ring: The piperazine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Introduction of the purine derivative: The purine derivative is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine and piperazine rings.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products
Oxidation: Products include oxidized purine derivatives and piperazine N-oxides.
Reduction: Products include primary amines and reduced purine derivatives.
Substitution: Products include various substituted pyridine derivatives.
Scientific Research Applications
5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and antiviral research.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The purine derivative allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine ring can enhance its binding affinity to certain proteins, making it a potent inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-9H-purine: A simpler purine derivative with similar biological activity.
9-ethyl-9H-purine-6-amine: Another purine derivative with potential therapeutic applications.
4-(9-ethyl-9H-purin-6-yl)piperazine: A compound with a similar structure but lacking the pyridine ring.
Uniqueness
5-chloro-6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a piperazine ring, and a purine derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17ClN8 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-chloro-6-[4-(9-ethylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN8/c1-2-24-11-23-14-16(24)21-10-22-17(14)26-5-3-25(4-6-26)15-13(18)7-12(8-19)9-20-15/h7,9-11H,2-6H2,1H3 |
InChI Key |
VVCIMTAWIRAOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane](/img/structure/B12244405.png)
![3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12244411.png)
![1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline](/img/structure/B12244416.png)
![3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole](/img/structure/B12244417.png)
![2-Methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12244422.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12244440.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12244444.png)
![4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12244447.png)
![6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine](/img/structure/B12244452.png)
![2-[5-(2-Phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12244460.png)
![4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12244461.png)
![1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12244474.png)
![6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12244482.png)
